molecular formula C21H25N3O7S B4617410 N-[4-(cyclohexylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide

N-[4-(cyclohexylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B4617410
M. Wt: 463.5 g/mol
InChI Key: TVWMBXRLCCNMAO-UHFFFAOYSA-N
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Description

N-[4-(cyclohexylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound with a molecular formula of C20H26N2O6S This compound is characterized by the presence of a cyclohexylsulfamoyl group attached to a phenyl ring, which is further connected to a dimethoxy-nitrobenzamide moiety

Scientific Research Applications

N-[4-(cyclohexylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyclohexylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Sulfamoylation: The attachment of the cyclohexylsulfamoyl group, which can be done using cyclohexylamine and a sulfonyl chloride derivative.

    Amidation: The final step involves the formation of the amide bond, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyclohexylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy groups could yield various substituted aromatic compounds.

Mechanism of Action

The mechanism of action of N-[4-(cyclohexylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to enzymes or receptors, thereby modulating their activity. For example, in biological systems, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyclohexylsulfamoyl-phenyl)-acetamide
  • N-(4-cyclopentylsulfamoyl-phenyl)-acetamide

Uniqueness

N-[4-(cyclohexylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide is unique due to the presence of both the cyclohexylsulfamoyl group and the dimethoxy-nitrobenzamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4-(cyclohexylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O7S/c1-30-19-12-17(18(24(26)27)13-20(19)31-2)21(25)22-14-8-10-16(11-9-14)32(28,29)23-15-6-4-3-5-7-15/h8-13,15,23H,3-7H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWMBXRLCCNMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.